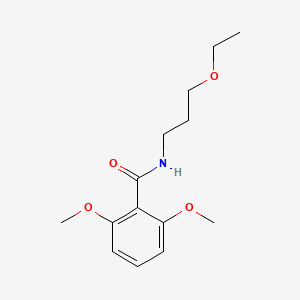
N-(3-ethoxypropyl)-2,6-dimethoxybenzamide
説明
N-(3-ethoxypropyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.14705815 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity and Analytical Methods
Studies on antioxidants, such as those by Munteanu and Apetrei (2021), focus on the importance of understanding antioxidant activity due to its applications in food engineering, medicine, and pharmacy. Various assays, including ORAC, HORAC, TRAP, and TOSC, are utilized to determine antioxidant capacities, which could relate to compounds similar to N-(3-ethoxypropyl)-2,6-dimethoxybenzamide in their potential antioxidant effects (Munteanu & Apetrei, 2021).
Environmental and Toxicological Considerations
Research on novel brominated flame retardants (Zuiderveen et al., 2020) and the fate of alkylphenols and alkylphenol ethoxylates (Ying et al., 2002) underscores the significance of understanding the environmental presence and toxicity of synthetic compounds. These studies highlight the need for comprehensive research on the occurrence, environmental fate, and potential risks of such compounds, which may provide context for evaluating the impact of this compound and similar substances (Zuiderveen, Slootweg, & de Boer, 2020); (Ying, Williams, & Kookana, 2002).
Pharmacokinetics and Safety
The pharmacokinetics and safety profiles of compounds, including insect repellents and psychoactive substances, are crucial for understanding their biological effects and potential risks. Studies like those on N,N-diethyl-3-methylbenzamide (deet) by Qiu et al. (1998) and N-benzylphenethylamine hallucinogens (Halberstadt, 2017) provide insights into the metabolism, efficacy, and safety concerns of synthetic compounds, relevant to the evaluation of this compound (Qiu, Jun, & McCall, 1998); (Halberstadt, 2017).
Biological Properties and Applications
The therapeutic potential and biological activities of compounds like tranilast (Rogosnitzky, Danks, & Kardash, 2012) demonstrate the diverse applications of synthetic molecules in treating various disorders and conditions. Such research could inform potential biomedical applications of this compound and related compounds (Rogosnitzky, Danks, & Kardash, 2012).
特性
IUPAC Name |
N-(3-ethoxypropyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-4-19-10-6-9-15-14(16)13-11(17-2)7-5-8-12(13)18-3/h5,7-8H,4,6,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYBMAFIXYVZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(C=CC=C1OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4599082.png)
![4-(4-chlorobenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4599089.png)
![4-(benzyloxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4599091.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide](/img/structure/B4599108.png)
![4-(diethylamino)benzaldehyde {5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B4599115.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4599133.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4599136.png)



![2-(4-{[2-(4-chlorophenyl)-1-pyrrolidinyl]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4599165.png)
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B4599171.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4599176.png)
![1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4599189.png)
